molecular formula C20H21N3O4S2 B2981957 N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 327975-23-5

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2981957
CAS No.: 327975-23-5
M. Wt: 431.53
InChI Key: CVBXOBNCZSAGFW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a high-purity synthetic organic compound of significant interest in medicinal chemistry and neuroscience research, particularly for the study of Cys-loop receptor (CLR) superfamily. This benzamide derivative, with molecular formula C23H22N4O4S3 and a molecular weight of 514.64 g/mol, is characterized by a complex structure featuring a benzothiazole moiety linked to a sulfonylbenzamide group and a 2,6-dimethylmorpholine substituent . The compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel family . Research indicates these analogs act as negative allosteric modulators (NAMs) of ZAC, exerting their inhibitory effect through state-dependent, non-competitive antagonism that is roughly equipotent against Zn2+- and H+-evoked ZAC signaling and spontaneous ZAC activity . These analogs demonstrate promising selectivity, with key compounds such as TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) showing no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at 30 μM concentrations . This selectivity profile makes these compounds valuable pharmacological tools for exploring ZAC's physiological functions, which are currently poorly elucidated but potentially important for understanding zinc-activated signaling pathways in the central nervous system and peripheral tissues. Applications: This product is designed for research applications including: investigation of Zinc-Activated Channel (ZAC) physiology and pharmacology; studies of Cys-loop receptor superfamily function and allosteric modulation; exploration of zinc-mediated signaling pathways in biological systems; and structural-activity relationship studies of benzothiazole and benzamide derivatives. Important Notice: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and adhere to all relevant institutional guidelines for chemical management.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-11-23(12-14(2)27-13)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-5-3-4-6-18(17)28-20/h3-10,13-14H,11-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXOBNCZSAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base. The resulting benzothiazole intermediate is then subjected to further reactions to introduce the sulfonyl and morpholine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its direct benzothiazole-benzamide linkage and sulfonylmorpholine substituent. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide Benzamide Benzothiazole (direct), 2,6-dimethylmorpholine sulfonyl 507.62 Rigid benzothiazole; no phenyl spacer; enhanced lipophilicity
Compounds [7–9] (1,2,4-triazole-3-thiones) 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylphenyl ~450–500 (estimated) Tautomeric thione-thiol equilibrium; fluorinated aryl groups for enhanced bioavailability
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone, methylidene ~350–400 (estimated) Electrophilic dioxothiazolidinone; potential antidiabetic activity

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s benzothiazole C=N and sulfonyl S=O stretches are expected at ~1600 cm⁻¹ and ~1150 cm⁻¹, respectively. In contrast, triazole-thiones (Compounds [7–9]) lack carbonyl bands but show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹) .
  • Solubility: The 2,6-dimethylmorpholine sulfonyl group likely improves aqueous solubility compared to non-sulfonylated benzothiazoles. Fluorinated triazoles (Compounds [7–9]) exhibit higher membrane permeability due to lipophilic fluorine substituents .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight352.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.

Molecular Targets:

  • Enzymes involved in metabolic processes
  • Receptors associated with disease pathways

Pathways Involved:
The compound may inhibit or activate certain signaling pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The sulfonamide group in the compound may enhance its potency by improving solubility and bioavailability.

Anticonvulsant Effects

A related series of benzothiazole derivatives were evaluated for anticonvulsant activity. These compounds showed efficacy in reducing seizure activity without significant neurotoxicity . The presence of the morpholine moiety is believed to contribute to this effect by modulating neurotransmitter systems.

Other Biological Activities

Benzothiazole derivatives have also been studied for their potential as:

  • Antimicrobial agents
  • Anti-inflammatory drugs
  • Antioxidants

Case Studies and Research Findings

  • Anticancer Study : In vitro studies on similar benzothiazole compounds revealed IC50 values ranging from 5 to 20 µM against various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Anticonvulsant Research : A series of benzothiazole derivatives were tested in animal models, showing a significant reduction in seizure frequency in the maximal electroshock (MES) test without observable neurotoxicity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to evaluate metabolism and excretion pathways.

Q & A

Q. What synthetic methodologies are commonly employed for benzamide derivatives containing benzothiazole and morpholine sulfonyl groups?

Benzamide derivatives are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., activated esters or acid chlorides) and amines. For example, sulfonyl benzamides are often prepared by reacting sulfonated benzoyl chlorides with substituted benzothiazole amines under reflux conditions in polar aprotic solvents like DMF or ethanol . The use of coupling agents such as EDC/HOBt (N-ethyl-N’-(dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) is critical for activating carboxyl groups, as demonstrated in analogous syntheses of sulfonamide-linked triazoles . Purification often involves column chromatography or recrystallization.

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) utilized to confirm the structure of this compound?

  • 1H/13C-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzothiazole and benzamide moieties), morpholine methyl groups (δ 1.2–1.5 ppm), and sulfonyl-related deshielding effects .
  • IR : Absorption bands for C=O (1660–1680 cm⁻¹), sulfonyl S=O (1150–1250 cm⁻¹), and benzothiazole C=N (1600–1650 cm⁻¹) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass ±2 ppm deviation) .

Q. What preliminary biological screening approaches are relevant for this compound?

Initial assays may focus on antiproliferative activity (e.g., MTT assays against cancer cell lines) or antiviral potential (e.g., dengue NS protein inhibition, as seen in structurally related benzothiazole sulfonamides) . Morpholine sulfonyl groups are associated with kinase inhibition, suggesting kinase profiling (e.g., JAK3/GSK-3β/PKCα) as a priority .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Benzothiazole modifications : Substitution at the 2-position with electron-withdrawing groups (e.g., Cl, CF₃) enhances binding to hydrophobic pockets in target proteins, as observed in analogous triazole derivatives .
  • Morpholine sulfonyl group : The 2,6-dimethylmorpholine moiety may improve solubility and metabolic stability compared to unsubstituted morpholine, as seen in BCL-2 inhibitors like ABT-263 .
  • Sulfonyl linker : Replacing the sulfonyl group with carbonyl or amide linkages reduces conformational rigidity, impacting target affinity .

Q. What crystallographic or computational methods resolve ambiguities in tautomeric or conformational states?

  • X-ray crystallography : Programs like SHELXL refine crystal structures to resolve tautomerism (e.g., thione-thiol equilibria in triazoles) .
  • DFT calculations : Predict dominant tautomers or conformers by comparing experimental and computed IR/NMR spectra .
  • Molecular docking : Models interactions with targets (e.g., BCL-2 or kinase ATP-binding sites) to guide synthetic modifications .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be systematically addressed?

  • Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4/2D6) to rule out off-target effects .
  • Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>98%) and elemental analysis .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, side reactions)?

  • Optimized reaction conditions : Replace ethanol with DMF to enhance solubility of intermediates, as shown in sulfonamide couplings .
  • Catalytic additives : Use triethylamine to neutralize HCl byproducts during benzamide formation .
  • Flow chemistry : Improve reaction control for exothermic steps (e.g., sulfonation) .

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